molecular formula C17H18FN5O2 B2523194 2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(4-fluorophenyl)acetamide CAS No. 863447-75-0

2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(4-fluorophenyl)acetamide

Cat. No.: B2523194
CAS No.: 863447-75-0
M. Wt: 343.362
InChI Key: DQATZBNKSYMDOC-UHFFFAOYSA-N
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Description

“2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(4-fluorophenyl)acetamide” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are nitrogen-containing heterocyclic compounds that are considered as privileged core skeletons in biologically active compounds and are bioisosteres of natural purine .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . In another experiment, a palladium-catalyzed Suzuki reaction was used .


Molecular Structure Analysis

The molecular structure of “this compound” is likely to be complex due to the presence of multiple functional groups. The 1H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to be complex and may involve multiple steps. For instance, in one experiment, a palladium-catalyzed Suzuki reaction was used .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are likely to be influenced by its molecular structure. The 1H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .

Scientific Research Applications

Radiosynthesis for PET Imaging

A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including closely related structures to 2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(4-fluorophenyl)acetamide, have been reported as selective ligands for the translocator protein (18 kDa), a protein recognized as an early biomarker of neuroinflammatory processes. These compounds have been utilized in the development of radioligands for positron emission tomography (PET) imaging, enabling the in vivo visualization of neuroinflammatory conditions (Dollé et al., 2008); (Damont et al., 2015).

Pharmacological Probes

Compounds based on the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine scaffold, sharing core similarities with this compound, have displayed high affinity and selectivity as antagonists for the human A(2A) adenosine receptor. These derivatives have been developed as pharmacological probes for studying the A(2A) adenosine receptor, demonstrating potential therapeutic applications in the treatment of various conditions related to this receptor (Kumar et al., 2011).

Anticancer Activity

Several derivatives related to the core structure of this compound have been synthesized and tested for their anticancer activity. These compounds, including pyrimidine and pyrazole derivatives, have shown anticancer activity against various human cancer cell lines, suggesting potential therapeutic applications in cancer treatment. The structure-activity relationship (SAR) studies have highlighted the significance of specific substitutions on the core pyrazolo[3,4-d]pyrimidine scaffold for enhancing anticancer efficacy (Hammam et al., 2005); (Al-Sanea et al., 2020).

Antimicrobial and Antipsychotic Agents

Research has also extended into the antimicrobial and potential antipsychotic applications of compounds with structural elements common to this compound. These studies have explored the synthesis of novel heterocycles incorporating the antipyrine moiety, aiming to develop new therapeutic agents with improved efficacy against microbial infections and psychiatric disorders (Bondock et al., 2008); (Wise et al., 1987).

Mechanism of Action

While the exact mechanism of action of “2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(4-fluorophenyl)acetamide” is not known, similar compounds have shown promising anticancer activity. They have been found to inhibit EGFR and ErbB2 kinases at sub-micromolar level .

Future Directions

The future directions for research on “2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(4-fluorophenyl)acetamide” and similar compounds are likely to focus on further elucidating their biological activities and potential therapeutic applications. For instance, some of the newly synthesized compounds demonstrated good to moderate anticancer activity, most of the compounds show activity against renal cancer cell lines .

Properties

IUPAC Name

2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN5O2/c1-17(2,3)23-15-13(8-20-23)16(25)22(10-19-15)9-14(24)21-12-6-4-11(18)5-7-12/h4-8,10H,9H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQATZBNKSYMDOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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